REACTION_CXSMILES
|
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:3][CH2:4]OC1C=CC=CC=1.[BrH:18]>C(Cl)(Cl)Cl>[BrH:18].[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:3][CH2:4][Br:18] |f:3.4|
|
Name
|
1-(1-methyl-3-phenoxypropyl)piperidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CCOC1=CC=CC=C1)N1CCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solution was separated into two phases, which phases
|
Type
|
CUSTOM
|
Details
|
were then separated from each other
|
Type
|
CUSTOM
|
Details
|
The hydrobromic acid was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from 5 ml of ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
Br.CC(CCBr)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.84 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |